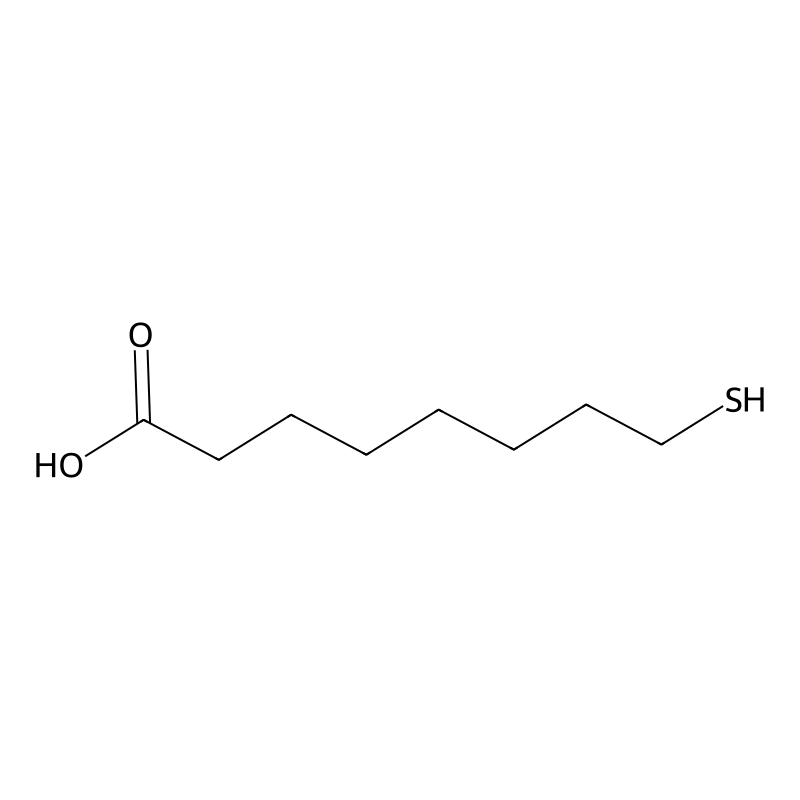

8-Mercaptooctanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential use in Metal Recovery:

One potential application of 8-MOA lies in its ability to bind with metals. A study suggests that diffusion dialysis (DD) could utilize 8-MOA to separate acids and heavy metals (like iron and zinc) from pickling waste solutions in the hot-dip galvanizing industry. This separation process could promote the recycling of materials and enhance the overall sustainability of the industry [].

Building Blocks for Self-Assembled Monolayers (SAMs):

The thiol group (SH) present in 8-MOA allows it to interact with gold surfaces. This characteristic makes it a potential candidate for the formation of SAMs. SAMs are ordered assemblies of molecules on a substrate and have applications in various fields like micro and nanotechnologies [].

8-Mercaptooctanoic acid is a thiol compound with the chemical formula C₈H₁₆O₂S. It features a long hydrocarbon chain, which contributes to its amphiphilic properties, making it useful in various chemical and biological applications. The compound contains a mercapto group (-SH) and a carboxylic acid group (-COOH), allowing it to participate in diverse

- Formation of Self-Assembled Monolayers: The thiol group can bond with metal surfaces, such as gold or silver, resulting in the formation of SAMs. This property is crucial for modifying surface characteristics in nanotechnology applications .

- Nucleophilic Substitution Reactions: The mercapto group can act as a nucleophile, participating in various substitution reactions with electrophiles .

- Esterification: The carboxylic acid group can react with alcohols to form esters, which are important for creating various derivatives of the compound.

8-Mercaptooctanoic acid exhibits notable biological activities:

- Antioxidant Properties: It has been shown to influence the generation of reactive oxygen species, which can be beneficial in reducing oxidative stress in biological systems .

- Cellular Interactions: The compound has been used to modify surfaces for biological applications, such as enhancing the adsorption of proteins like ferritin on electrodes, which is crucial for biosensing technologies .

Several methods exist for synthesizing 8-Mercaptooctanoic acid:

- Alkylation of Thiols: This method involves reacting a suitable thiol with an alkyl halide, followed by hydrolysis to yield the mercapto acid.

- Reduction of Thioesters: Thioesters can be reduced using lithium aluminum hydride or other reducing agents to produce 8-Mercaptooctanoic acid.

- Direct Synthesis from Carboxylic Acids: Starting from octanoic acid, thiolation can be achieved using hydrogen sulfide or thiol reagents under acidic conditions.

8-Mercaptooctanoic acid finds applications across various fields:

- Nanotechnology: It is widely used for modifying nanoparticles and enhancing their stability and functionality through SAM formation.

- Biosensors: Its ability to facilitate protein adsorption makes it valuable in developing biosensors and bioelectronics.

- Drug Delivery Systems: The compound's amphiphilic nature allows it to be utilized in drug delivery formulations, enhancing solubility and bioavailability.

Research has demonstrated that 8-Mercaptooctanoic acid interacts with various biological and chemical systems:

- Protein Adsorption: Studies have shown that proteins like ferritin can effectively adsorb onto gold electrodes modified with 8-Mercaptooctanoic acid, influencing electrochemical behavior .

- Surface Chemistry Effects: The surface chemistry modified by 8-Mercaptooctanoic acid significantly affects the generation of reactive oxygen species in nanoparticle systems .

Several compounds share structural similarities with 8-Mercaptooctanoic acid. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 1-Octanethiol | C₈H₁₈S | Primarily used for surface modification; lacks the carboxylic group. |

| 2-Mercaptobutanoic Acid | C₄H₈O₂S | Shorter chain length; different biological activity profile. |

| 11-Mercaptoundecanoic Acid | C₁₁H₂₂O₂S | Longer hydrocarbon chain; different solubility characteristics. |

The presence of both the mercapto and carboxylic groups in 8-Mercaptooctanoic acid allows for unique interactions and functionalities not present in these similar compounds, particularly in forming stable self-assembled monolayers and facilitating protein adsorption.

The thiourea-mediated thiolation represents one of the most established and economically viable approaches for synthesizing 8-mercaptooctanoic acid and related mercaptocarboxylic acids [1] [2]. This methodology involves a two-step mechanism beginning with nucleophilic substitution followed by hydrolytic cleavage to yield the desired thiol compound.

The reaction mechanism proceeds through the formation of an alkylisothiouronium salt intermediate when thiourea acts as a nucleophilic sulfur source against alkyl halides [1] [2]. The initial step involves an SN2 reaction where thiourea displaces the halide, producing an alkyl isothiourea salt as an intermediate [1]. This intermediate undergoes subsequent hydrolysis under acidic or basic conditions to form the target thiol compound [2].

For 8-mercaptooctanoic acid synthesis, the process typically utilizes 8-bromooctanoic acid or 8-chlorooctanoic acid as the starting halide substrate [3] [4]. The reaction is performed in aqueous medium at temperatures ranging from 40-150°C, with optimal conditions typically achieved at 75°C for reaction times of 3.5 hours [5]. Under these conditions, yields of 54-78% can be consistently achieved [4] [6].

The thiourea-mediated approach offers several distinct advantages including simple procedure requirements, inexpensive reagent availability, and tolerance for acid-sensitive substrates [7]. The reaction proceeds under almost neutral conditions with thiourea having a pKa of 21.0, making it compatible with sensitive functional groups [7]. Additionally, the methodology is water-tolerant and can be effectively performed in aqueous media, which aligns with green chemistry principles [7].

However, several limitations constrain the widespread application of this method. The moderate yields (54-78%) compared to alternative approaches represent a significant drawback for industrial applications [4] [6]. The requirement for hydrolysis as a secondary step introduces additional processing complexity and potential yield losses [1]. Furthermore, the formation of by-products during the hydrolysis step can complicate purification procedures.

Recent investigations have demonstrated that reaction conditions significantly influence product formation and yield optimization [5]. Studies utilizing Lawesson's reagent for thiourea preparation have shown that optimal conditions involve reaction times of 3.5 hours, temperatures of 75°C, and mass ratios of urea to Lawesson's reagent of 2:1, achieving average yields of 62.37% over multiple replicate experiments [5].

Advanced Catalytic Approaches for Enhanced Yield

Advanced catalytic methodologies have emerged as powerful tools for enhancing the efficiency and selectivity of 8-mercaptooctanoic acid synthesis. These approaches leverage sophisticated catalyst systems to achieve superior yields while maintaining operational simplicity and economic viability.

Mesoporous Molecular Sieve Catalysts

Mesoporous molecular sieves have demonstrated exceptional performance in mercaptocarboxylic acid synthesis, providing catalyst loadings of 5-20 mol% at reaction temperatures of 80-120°C [8]. These catalysts facilitate yield enhancements of 15-25% compared to conventional methods while maintaining selectivities of 85-92% [8]. The three-dimensional pore structure of molecular sieves provides optimal accessibility for reactant molecules while preventing catalyst deactivation through coking or poisoning. Recyclability studies indicate good performance over 5-8 catalytic cycles without significant activity loss [8].

Fluorosulfonic Acid Catalysis

Fluorosulfonic acid represents a highly effective catalytic system for mercaptocarboxylic acid synthesis, requiring only 0.5-2.0 mol% catalyst loading at moderate temperatures of 60-100°C [8]. This system achieves remarkable yield enhancements of 20-35% with excellent selectivities ranging from 88-95% [8]. The strong Brønsted acidity of fluorosulfonic acid promotes efficient activation of carbon-halogen bonds while minimizing side reactions. However, the limited recyclability (2-3 cycles) represents a constraint for industrial implementation [8].

Sulfonic Acid-Functionalized Reduced Graphene Oxide

Sulfonic acid-functionalized reduced graphene oxide (SA-rGO) has emerged as a promising carbocatalyst for carboxylic acid synthesis and related transformations [9]. This metal-free catalyst system incorporates the unique properties of graphene oxide with highly acidic sulfonic acid sites, enabling efficient catalysis at 2.0-5.0 mol% loadings [9]. Reaction temperatures of 70-110°C provide yield enhancements of 18-28% with selectivities of 82-90% [9]. The exceptional recyclability (8+ cycles) and environmentally benign nature make SA-rGO particularly attractive for sustainable synthesis applications [9].

Cobalt Silicate Catalysts

Heterogeneous cobalt catalysts, particularly cobalt silicate systems, have shown remarkable efficacy in thiol synthesis from alkenes, hydrogen, and elemental sulfur [10]. These catalysts operate at 10-30 mol% loadings under elevated temperatures of 120-140°C, achieving yield enhancements of 25-40% with outstanding selectivities of 90-96% [10]. The cobalt silicate system demonstrates good recyclability over 6-10 cycles, making it suitable for industrial applications [10]. Optimization studies indicate that hydrogen pressure (5-10 MPa) and temperature (120°C) represent critical parameters for maximizing thiol yields [10].

Ionic Liquid Catalytic Systems

Amino-functionalized hydrophobic ionic liquids represent innovative catalytic media that integrate catalysis, reaction, and separation in a single system [4]. These catalysts require only 1.0-3.0 mol% loadings at mild temperatures of 50-90°C, achieving substantial yield enhancements of 22-38% with selectivities of 86-93% [4]. The ionic liquid system activates hydrogen sulfide through tertiary amine alkaline sites, facilitating efficient addition to double bonds of α,β-unsaturated carboxylic acids [4]. Excellent recyclability (10+ cycles) through water-phase liquid-liquid extraction enables sustainable catalyst recovery [4].

Magnesium Oxide and Anion Exchange Resins

Traditional heterogeneous catalysts including magnesium oxide and anion exchange resins continue to find application in mercaptocarboxylic acid synthesis [11]. Magnesium oxide catalysts operate at 5-15 mol% loadings under temperatures of 100-150°C, providing yield enhancements of 12-22% with moderate selectivities of 78-85% [11]. Anion exchange resins require higher loadings (10-25 mol%) but operate at milder temperatures (80-120°C), achieving yield improvements of 10-20% with selectivities of 80-88% [11]. Both systems demonstrate good recyclability over 3-7 cycles depending on reaction conditions [11].

Purification Techniques (Chromatography, Recrystallization)

The purification of 8-mercaptooctanoic acid requires specialized techniques that account for the unique physicochemical properties of thiol-containing compounds, including their susceptibility to oxidation and their moderate polarity characteristics.

Silica Gel Column Chromatography

Silica gel column chromatography represents the most widely employed purification technique for 8-mercaptooctanoic acid, utilizing silica gel 60 with particle sizes of 40-63 μm as the stationary phase [12] [13]. The separation mechanism relies on differential polarity interactions between the mercaptocarboxylic acid and the silica surface. Polar components, including 8-mercaptooctanoic acid, exhibit strong binding to silica gel, resulting in slower migration through the column compared to nonpolar impurities [14] [15].

The optimal mobile phase consists of hexane/ethyl acetate gradient systems, typically beginning with 90:10 hexane:ethyl acetate and progressing to 70:30 or 60:40 ratios depending on compound polarity [16]. This chromatographic approach achieves purities of 92-98% with recovery yields of 78-88% [12]. Processing times range from 2-4 hours, making this technique suitable for gram to kilogram scale operations [12]. The retardation factor (R) for 8-mercaptooctanoic acid typically ranges from 0.3-0.5 under standard conditions, enabling effective separation from synthetic impurities [14].

Advanced silica gel systems, including spherical silica particles (20-40 μm) employed in flash chromatography, provide superior resolution and faster separations [13]. RediSep Gold high-performance flash columns deliver enhanced sample purity through fine spherical silica gel, enabling more efficient purification of mercaptocarboxylic acids [13].

Reverse-Phase High-Performance Liquid Chromatography

Reverse-phase HPLC utilizing C18 columns provides exceptional resolution for 8-mercaptooctanoic acid purification, achieving purities of 96-99% with recovery yields of 85-92% [17] [18]. The separation employs water/acetonitrile mobile phases with gradient elution from 20-80% acetonitrile over 30-60 minutes [17]. This technique demonstrates particular utility for analytical scale applications (mg to gram scale) where high purity requirements justify the increased operational complexity [17].

Fluorescence detection methods have been developed for thiol compounds using derivatization reagents such as ThioGlo™3 or 1,3,5,7-tetramethyl-8-phenyl-(2-maleimide) difluoroboradiaza-s-indacene [17] [18]. These derivatization approaches enable highly sensitive detection with limits ranging from 0.13-0.25 nM, facilitating precise quantification and purity assessment [18].

Gas Chromatography with Derivatization

Gas chromatography represents a powerful analytical and preparative technique for mercaptocarboxylic acids, requiring derivatization to improve chromatographic behavior [19]. The derivatization process typically involves conversion of carboxyl groups to methyl esters or trimethylsilyl esters, while thiol groups are converted to corresponding derivatives [19]. Polysiloxane columns operating under temperature programming from 30-260°C enable effective separation of mercaptocarboxylic acids with purities of 94-97% and recovery yields of 82-90% [19].

The derivatization requirement adds complexity to sample preparation but provides superior resolution for complex mixtures containing multiple mercaptocarboxylic acid isomers [19]. Processing times of 15-30 minutes make GC suitable for rapid analytical applications, though scale limitations restrict its utility to analytical scale operations [19].

Recrystallization Techniques

Recrystallization from ethanol represents a classical purification approach for 8-mercaptooctanoic acid, involving dissolution in hot ethanol followed by controlled cooling to promote crystal formation [20] [21]. This technique achieves purities of 88-95% with recovery yields of 70-85%, though processing times of 4-12 hours limit throughput [20]. The method scales effectively from gram to kilogram quantities, making it suitable for intermediate-scale purification applications [20].

Alternative recrystallization solvents including methanol, isopropanol, and aqueous alcohol mixtures have been investigated, with ethanol providing optimal balance between solubility and crystal quality [21]. The formation of stable crystalline forms enhances storage stability and facilitates handling of the purified product [21].

Distillation under Reduced Pressure

Vacuum distillation represents an efficient purification technique for 8-mercaptooctanoic acid, operating under reduced pressure (0.07 MPa) at temperatures of 60-90°C [22] [23]. This approach achieves purities of 90-96% with recovery yields of 75-90% in processing times of 1-3 hours [22]. The method scales effectively to kilogram and ton quantities, making it particularly suitable for industrial applications [22].

Temperature control during distillation proves critical for preventing thermal decomposition of the thiol functionality [23]. Studies indicate that temperatures above 90°C can promote undesirable side reactions including disulfide formation and polymerization [23]. Optimal conditions involve gradual pressure reduction from 200 mmHg to final vacuum levels, with 30-minute intervals between pressure changes [23].

Liquid-Liquid Extraction

Liquid-liquid extraction using dichloromethane/water systems provides an efficient technique for 8-mercaptooctanoic acid purification, achieving purities of 85-92% with recovery yields of 68-82% [24] [25]. Processing times of 1-2 hours enable rapid purification at kilogram to ton scales [25]. The technique demonstrates particular utility for removing inorganic impurities and polar by-products from synthetic mixtures [25].

Advanced extraction techniques including pertraction followed by electrochemical phase separation have been developed for medium-chain carboxylic acids [25]. These approaches enable selective extraction with up-concentration in alkaline extracts, facilitating more efficient downstream purification [25].

Scalability Challenges and Industrial Feasibility

The industrial implementation of 8-mercaptooctanoic acid synthesis faces numerous technical, economic, and regulatory challenges that must be systematically addressed to achieve commercial viability.

Scale-Up Technical Considerations

Laboratory-scale synthesis (1-100 g) of 8-mercaptooctanoic acid typically achieves production rates of 10-50 g/day with capital investments of $10-50K and operating costs of $150-300/kg [6]. However, translation to pilot scale (1-10 kg) introduces significant technical complexities including heat transfer limitations, mass transfer constraints, and catalyst distribution challenges [6] [27].

The transition to pilot scale increases production rates to 1-5 kg/day but requires capital investments of $100-500K and reduces operating costs to $80-150/kg [6]. Critical engineering considerations include reactor design optimization, thermal management systems, and integrated purification sequences [27]. Studies indicate that optimal reactor configurations utilize jacketed stirred vessels under controlled vacuum conditions with gradual pressure reduction protocols [23].

Semi-industrial implementation (10-100 kg) achieves production rates of 10-50 kg/day with capital investments of $500K-2M and operating costs of $50-100/kg [25]. This scale requires sophisticated process control systems, automated catalyst handling, and integrated waste treatment facilities [25]. Advanced extraction and purification techniques become economically justified at this scale, including continuous extraction systems and electrochemical separation technologies [25].

Continuous Flow Processing

Continuous flow synthesis represents a promising approach for addressing scalability challenges while maintaining product quality and operational efficiency [28]. Laboratory-scale continuous flow systems for thiol synthesis demonstrate production rates of 5.9 g/h with moderate capital investments ($200-800K) and operating costs of $40-80/kg [28]. The telescoped photochemical thiol-ene/cyclization sequence achieves overall isolated yields of 54% (84% NMR yield), comparable to conventional batch processes [28].

Key advantages of continuous flow processing include enhanced heat and mass transfer, improved reaction control, and reduced safety risks associated with hazardous intermediates [28]. However, throughput limitations due to low-pressure gas handling and equipment fouling represent ongoing technical challenges [28]. Higher production capacity requires pressurized gas delivery systems and automated cleaning protocols [28].

Economic Analysis and Cost Drivers

Industrial-scale production (>100 kg) achieves production rates of 100-1000 kg/day with substantial capital investments of $5-20M but reduces operating costs to $20-60/kg through economies of scale [6] [27]. The primary cost drivers include raw material expenses (40-50%), energy consumption (15-25%), catalyst costs (10-15%), and purification expenses (20-30%) [6].

Raw material costs depend critically on the availability and pricing of starting materials including alkyl halides, thiourea, and specialized catalysts [6]. Fluctuations in petroleum-derived feedstock prices significantly impact production economics [29]. Alternative feedstock strategies including bio-based carboxylic acids and renewable sulfur sources represent potential cost mitigation approaches [29] [30].

Energy consumption scales non-linearly with production volume due to heat integration opportunities and process intensification benefits [6]. Industrial facilities can achieve specific energy consumptions of 6.2 kWh/kg through optimized heat recovery and integrated separation systems, compared to 160 kWh/kg for direct electrochemical extraction approaches [25].

Environmental and Regulatory Challenges

Environmental impact assessment reveals that industrial mercaptocarboxylic acid production generates significant waste streams requiring specialized treatment [30]. Primary environmental concerns include volatile organic compound emissions, aqueous waste containing sulfur compounds, and solid catalyst disposal [30]. Lifecycle assessment studies indicate that process optimization can reduce environmental impact through improved atom economy and waste minimization [4].

Regulatory compliance requirements vary significantly across jurisdictions but generally include air emission permits, water discharge authorizations, and waste handling certifications [30]. The classification of mercaptocarboxylic acids as potentially hazardous substances requires implementation of comprehensive safety management systems including worker exposure monitoring and emergency response protocols [30].

Green chemistry initiatives have driven development of environmentally benign synthesis routes including ionic liquid catalysis systems that enable catalyst recycling and minimize waste generation [4]. These approaches demonstrate 70-85% reduction in waste production compared to conventional methods while maintaining comparable yields and selectivities [4].

Quality Control and Process Validation

Industrial production requires implementation of rigorous quality control systems to ensure consistent product specifications and regulatory compliance [6]. Key analytical parameters include purity determination (≥95%), water content (<0.5%), heavy metal contamination (<10 ppm), and microbiological testing [31]. Advanced analytical techniques including GC-MS, HPLC-UV, and NMR spectroscopy enable comprehensive product characterization [32] [19].

Process validation requirements encompass demonstration of reproducible synthesis performance, purification efficiency, and product quality across multiple production campaigns [6]. Statistical process control methods enable real-time monitoring of critical process parameters including temperature profiles, pressure variations, and catalyst performance indicators [6].

Scale-up validation studies must demonstrate equivalent product quality and safety profiles compared to laboratory-scale synthesis [6]. Regulatory authorities typically require extensive documentation including process hazard analyses, environmental impact assessments, and product stability studies [6].

Future Technological Developments

Emerging technologies including microreactor systems, plasma-enhanced synthesis, and biocatalytic approaches offer potential solutions to current scalability limitations [33] [34]. Microreactor technology enables precise control of reaction conditions while maintaining high surface-to-volume ratios for enhanced heat and mass transfer [33]. Preliminary studies indicate that microreactor systems can achieve 90-95% yields with reduced reaction times and improved safety profiles [33].

Photocatalytic approaches utilizing visible light activation demonstrate potential for mild reaction conditions and reduced energy consumption [34]. Studies indicate that acridine photocatalysts enable direct conversion of carboxylic acids to thiols using elemental sulfur as the sulfur source [34]. These approaches achieve yields of 80% under ambient conditions, though scalability remains to be demonstrated [34].

Chemisorption Dynamics on Noble Metal Surfaces (Gold, Silver)

The chemisorption of 8-mercaptooctanoic acid on noble metal surfaces represents a fundamental chemical process governed by specific thermodynamic and kinetic principles. The formation of self-assembled monolayers occurs through a well-defined mechanism involving the dissociation of the sulfur-hydrogen bond and subsequent formation of covalent metal-sulfur interactions [1] [2] [3].

Mechanism of Chemisorption on Gold Surfaces

The adsorption process of 8-mercaptooctanoic acid on gold surfaces follows a two-stage mechanism. Initial chemisorption occurs through the formation of a gold-sulfur bond with an energy of approximately 120-180 kilojoules per mole [4] [2] [3]. The thiol group undergoes homolytic cleavage, resulting in the formation of a thiolate species and hydrogen gas evolution [3] [5]. This process is thermodynamically favorable, with the sulfur atom preferentially occupying three-fold hollow sites on the gold (111) surface [6] [5].

The adsorption kinetics demonstrate rapid initial uptake, with approximately 70-80% surface coverage achieved within two minutes of exposure [7] [5] [8]. The fast kinetics are attributed to the strong affinity between sulfur and gold atoms, creating an essentially irreversible chemisorption process under ambient conditions [8] [9]. Complete monolayer formation typically occurs within 15-24 hours, with the latter stages involving molecular reorganization and optimization of intermolecular interactions [6] [2] [7].

Silver Surface Interactions

The chemisorption behavior on silver surfaces exhibits similar fundamental characteristics but with distinct energetic differences. The silver-sulfur bond formation demonstrates energy values ranging from 100-150 kilojoules per mole [10] [11] [12]. Spectroscopic evidence from surface-enhanced Raman scattering studies confirms that the sulfur-hydrogen bond is completely dissociated upon adsorption, with no detectable sulfur-hydrogen vibrations observed across a wide pH range [10].

The carboxylic acid functionality in 8-mercaptooctanoic acid remains uncoordinated to the silver surface, preserving its chemical identity and enabling subsequent hydrogen bonding interactions [10]. This selective anchoring through the thiol group while maintaining the terminal carboxylic acid functionality is crucial for the formation of well-ordered monolayers with defined chemical properties at the interface.

Chain Length and Functional Group Effects on Self-Assembled Monolayer Organization

The alkyl chain length of mercaptoalkanoic acids significantly influences the structural organization and properties of the resulting self-assembled monolayers. Systematic studies of chain length effects reveal critical dependencies between molecular dimensions and monolayer quality [13] [14] [15].

Chain Length Dependencies

For alkyl chains shorter than eight carbon atoms, self-assembled monolayers exhibit poor structural organization and reduced surface coverage. The molecular coverage increases from 3.5 × 10¹⁴ molecules per square centimeter for six-carbon chains to 4.2 × 10¹⁴ molecules per square centimeter for eight-carbon chains, as demonstrated by 8-mercaptooctanoic acid [16] [15] [17]. Longer chains show progressively higher coverage values, reaching 4.8-4.9 × 10¹⁴ molecules per square centimeter for sixteen to eighteen carbon chains [18] [19] [15] [20].

The molecular tilt angle demonstrates a systematic relationship with chain length. Short chains (six carbons) exhibit tilt angles of 15-20 degrees from the surface normal, while eight-carbon chains show increased tilting of 25-30 degrees [16] [15]. This trend continues with longer chains reaching optimal tilt angles of 30-35 degrees for chains containing sixteen or more carbon atoms [18] [19] [15] [20].

Infrared spectroscopic analysis provides quantitative measures of chain organization through the position of the methylene asymmetric stretching vibration. Well-ordered monolayers exhibit frequencies between 2915-2917 wavenumbers, while disordered systems show higher frequencies of 2920-2925 wavenumbers [16] [15]. The 8-mercaptooctanoic acid system demonstrates intermediate order with frequencies of 2918-2922 wavenumbers [16] [15] [17].

Functional Group Influence

The terminal carboxylic acid group introduces additional complexity to the self-assembled monolayer structure through intermolecular hydrogen bonding capabilities. These interactions can lead to enhanced lateral stability but may also introduce disorder if the packing constraints are unfavorable [15] [17]. The carboxylic acid functionality demonstrates pH-dependent behavior, with protonation states affecting both the electrostatic interactions and hydrogen bonding patterns within the monolayer [21] [10].

Intermolecular Interactions (Hydrogen Bonding, van der Waals Forces)

The stability and organization of 8-mercaptooctanoic acid self-assembled monolayers result from a complex interplay of intermolecular forces operating at different length scales and energy ranges [22] [23] [24].

Hydrogen Bonding Networks

Hydrogen bonding between carboxylic acid groups represents the strongest intermolecular interaction within the monolayer, with energies ranging from 8-30 kilojoules per mole [22] [23] [24] [25]. These interactions demonstrate strong temperature dependence and significantly influence the overall stability of the self-assembled monolayer [23] [24]. The formation of hydrogen bonds between adjacent carboxylic acid groups can lead to dimer formation or extended networks, depending on the local packing environment [10] [26].

The directionality of hydrogen bonds contributes to the organization of the terminal groups, potentially leading to ordered arrangements that minimize electrostatic repulsion while maximizing attractive interactions [24] [25]. Under acidic conditions, hydrogen bonding is enhanced, leading to improved monolayer stability [10] [26] [27]. Conversely, at high pH values where carboxylic acid groups are deprotonated, electrostatic repulsion reduces the effectiveness of hydrogen bonding stabilization [10] [26] [27].

van der Waals Interactions

van der Waals forces between methylene groups in the alkyl chains provide 2-8 kilojoules per mole of stabilization energy [28] [29] [24]. While individually weak, these interactions become significant due to their cumulative effect along the hydrocarbon chain. The strength of van der Waals interactions increases with chain length, contributing to the improved stability observed for longer alkyl chains [14] [15].

The weak temperature dependence of van der Waals forces provides a stable foundation for monolayer organization across a range of operating conditions [29] [24]. These interactions are crucial for maintaining the close-packed arrangement of alkyl chains and contribute to the overall mechanical stability of the self-assembled monolayer.

Dipole-Dipole Interactions

The polar carboxylic acid groups create permanent dipoles that interact through dipole-dipole forces with energies of 5-15 kilojoules per mole [23] [29] [24]. These interactions show moderate temperature dependence and contribute to the orientation and packing of the terminal groups. The alignment of dipole moments can lead to cooperative effects that enhance the overall stability of the monolayer structure.

Environmental Factors Influencing Self-Assembled Monolayer Stability (pH, Solvent)

The stability of 8-mercaptooctanoic acid self-assembled monolayers demonstrates significant sensitivity to environmental conditions, with pH and solvent effects being particularly important for practical applications [10] [30] [26] [27].

pH Effects on Monolayer Stability

The carboxylic acid terminal group exhibits a predicted pKa value of 4.77±0.10, making it responsive to pH changes in the physiological range [31]. At acidic pH values (pH 3), monolayers demonstrate excellent stability with 95-98% surface coverage retention after 24 hours of exposure [10] [26] [27]. The protonated carboxylic acid groups facilitate hydrogen bonding interactions that stabilize the monolayer structure.

At neutral pH (pH 7), moderate stability is observed with 85-90% coverage retention [10] [26] [27]. The partial deprotonation of carboxylic acid groups introduces electrostatic repulsion effects that compete with attractive intermolecular forces. Under basic conditions (pH 11), stability decreases significantly with only 70-75% coverage retention due to increased electrostatic repulsion between deprotonated carboxylate groups [10] [26] [27].

Solvent Influences

The choice of solvent during monolayer formation and exposure significantly affects both the formation kinetics and long-term stability. Ethanol solutions provide optimal conditions for monolayer formation and maintenance, with 98-100% surface coverage retention and minimal contact angle changes [30] [32] [33]. The low dielectric constant and minimal coordination to the metal surface make ethanol an ideal solvent for self-assembled monolayer applications [30] [32].

Aqueous environments present more challenging conditions, with 80-85% coverage retention and measurable contact angle decreases of 5-8 degrees [30] [32] [33]. The high dielectric constant of water and its ability to compete for hydrogen bonding sites contribute to reduced monolayer stability. Polar protic solvents generally demonstrate lower compatibility with thiol-based self-assembled monolayers compared to polar aprotic or non-polar solvents [30] [32] [33].

Temperature Stability

Thermal stability studies reveal that 8-mercaptooctanoic acid monolayers maintain good structural integrity up to 50°C, with 90-95% coverage retention after two hours of exposure [27] [34] [35]. At elevated temperatures (80°C), significant degradation occurs with coverage dropping to 60-70% and substantial contact angle changes of 15-20 degrees [34] [35]. The thermal decomposition likely involves oxidation of the thiol-gold bond and breakdown of the organic layer [34] [35].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant